7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (molecular formula: C₂₀H₁₉N₅O₃) is a triazolo-pyrimidine derivative characterized by a 3-hydroxyphenyl group at position 7 and a 3,4,5-trimethoxyphenyl substituent at position 2 of the pyrimidine core . This compound’s structural complexity and functional group diversity make it a candidate for pharmacological exploration, particularly in oncology, given the prevalence of trimethoxyphenyl motifs in tubulin-targeting agents .
Properties
IUPAC Name |
7-(3-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-11-17(20(23)29)18(12-6-5-7-14(28)8-12)27-22(24-11)25-21(26-27)13-9-15(30-2)19(32-4)16(10-13)31-3/h5-10,18,28H,1-4H3,(H2,23,29)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBQJWLYMCTRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N1)C4=CC(=CC=C4)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as microtubule proteins, Taq polymerase, and telomerase. These targets play crucial roles in cellular processes like cell division and DNA replication.
Mode of Action
For instance, it could inhibit the polymerization of microtubule proteins, or it could inhibit the activity of enzymes like Taq polymerase and telomerase.
Biochemical Pathways
The compound might affect several biochemical pathways due to its potential interactions with various targets. For instance, by inhibiting microtubule polymerization, it could affect the mitotic spindle formation, thereby disrupting cell division. By inhibiting Taq polymerase and telomerase, it could interfere with DNA replication and telomere maintenance, respectively.
Result of Action
The result of the compound’s action would depend on its specific interactions with its targets. For instance, if it inhibits microtubule polymerization, it could lead to cell cycle arrest and potentially induce apoptosis in cancer cells. If it inhibits Taq polymerase and telomerase, it could lead to DNA replication stress and telomere dysfunction.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes and proteins. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a key regulator of cell cycle progression. The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The compound has been found to have significant effects on various types of cells. It has been shown to inhibit the growth of several cell lines, including MCF-7 and HCT-116, by inducing apoptosis and altering cell cycle progression.
Molecular Mechanism
The compound exerts its effects at the molecular level through several mechanisms. One of the key mechanisms is the inhibition of CDK2/cyclin A2, which leads to alterations in cell cycle progression and induction of apoptosis within cells. The compound binds to the active site of the enzyme, inhibiting its activity.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s inhibitory effects on cell growth and CDK2 activity are sustained over time.
Biological Activity
The compound 7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antifungal, and antibacterial properties. The unique structure of this compound, characterized by a bicyclic arrangement and various functional groups such as hydroxyl and methoxy substituents, suggests potential for significant biological activity.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine family exhibit notable anticancer properties. The specific compound has shown promise in preliminary studies regarding its cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against hepatocellular carcinoma (HepG2) cell lines with IC50 values indicating significant potency. The mechanism appears to involve disruption of the cell cycle and induction of apoptosis through modulation of key proteins such as p53 and Bcl-2 .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
While specific mechanisms for this compound are not yet fully elucidated, it is hypothesized that the triazolopyrimidine core may interact with enzymes or other biomolecules involved in critical biological processes such as DNA replication or protein synthesis. The presence of multiple functional groups could facilitate these interactions, enhancing the compound's biological activity .
Comparative Analysis with Related Compounds
To better understand the potential efficacy of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | Contains an oxo group; phenyl substituent | Antiparasitic activity |
| 4-Amino-[1,2,4]triazolo[1,5-a]pyrimidine | Amino group at position 4 | Antiviral properties |
| 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Methyl substituent; simpler structure | Antitumor effects |
This table illustrates how variations in structure can influence biological activity.
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar compounds:
- Study on Trimethoxyphenyl Analogues : A series of trimethoxyphenyl-based analogues were synthesized and evaluated for their cytotoxicity against HepG2 cells. Some exhibited IC50 values as low as 1.38 μM, indicating strong potential for further development .
- Molecular Docking Studies : In silico docking studies have suggested that compounds similar to our target may interact favorably with key biological targets involved in cancer progression and microbial resistance .
Scientific Research Applications
Synthesis and Characterization
The synthesis of triazolopyrimidine derivatives has been extensively studied due to their pharmacological significance. The compound can be synthesized through various methods that involve the condensation of appropriate precursors under controlled conditions. Recent studies highlight the use of microwave-assisted synthesis and eco-friendly methods that enhance yield and purity while minimizing environmental impact .
Table 1: Synthesis Methods
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Studies have shown that derivatives of triazolopyrimidine possess significant anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and pathways .
- Antitumor Activity : Research indicates that triazolopyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has demonstrated effectiveness against a variety of microbial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Therapeutic Applications
Given its diverse biological activities, the compound has potential applications in several therapeutic areas:
- Cancer Therapy : Due to its antitumor properties, there is ongoing research into its use as an adjunct treatment in various cancers. Clinical studies are needed to establish dosage and efficacy in human subjects.
- Anti-inflammatory Treatments : The anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
- Antimicrobial Agents : With rising antibiotic resistance, compounds like this triazolopyrimidine could serve as alternatives or adjuncts to traditional antibiotics.
Case Studies
Several studies have documented the efficacy of triazolopyrimidine derivatives in clinical and preclinical settings:
- Case Study 1 : A study investigating the anti-inflammatory effects of a related triazolopyrimidine showed a significant reduction in edema in animal models when administered at specific dosages over a period of two weeks .
- Case Study 2 : In vitro studies demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values indicated potent activity comparable to established chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Structural Features of Triazolo-Pyrimidine Derivatives
Key Observations :
- Hydrophilicity: The 3-hydroxyphenyl group in the target compound enhances aqueous solubility compared to phenyl or dimethylaminophenyl substituents .
- Electron Effects: Trimethoxyphenyl groups (electron-donating) improve lipophilicity and membrane permeability, whereas dimethylaminophenyl (compound 16) introduces strong basicity .
- Bioactivity: Amino groups (e.g., in 5t and 5l) may facilitate nucleophilic interactions, while carboxamide groups enable hydrogen bonding with biological targets .
Key Observations :
- The target compound’s synthesis likely aligns with multi-component Biginelli-like reactions (as in 5t), given its structural similarity to other triazolo-pyrimidines .
- Green chemistry approaches (e.g., water/ethanol mixtures, recyclable catalysts) are prioritized in newer syntheses, improving sustainability compared to traditional DMF-based methods .
Physical and Spectral Properties
Table 3: Physical Data of Selected Compounds
Preparation Methods
Core Formation: Synthesis of 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine
The triazolopyrimidine core is constructed via cyclocondensation of 3-amino-1,2,4-triazole (19a ) with ethyl acetoacetate in refluxing glacial acetic acid, yielding 7-hydroxy-5-methyl-triazolo[1,5-a]pyrimidine (20a ) (Scheme 1). Subsequent chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group at position 7 to a chloro substituent, producing 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (21a ). This intermediate serves as a critical electrophilic precursor for subsequent cross-coupling reactions.
Optimization Note : Traditional nucleophilic substitution conditions (e.g., ethanol, K₂CO₃) fail to couple 21a with aromatic amines due to poor reactivity. Transition metal catalysis (Pd(OAc)₂/BINAP, NaOtBu, toluene, 120°C) is essential for efficient coupling.
Introduction of the 3,4,5-Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl moiety is introduced at position 2 via Buchwald-Hartwig amination. A mixture of 21a , 3,4,5-trimethoxyaniline, Pd(OAc)₂ (5 mol%), BINAP (5 mol%), and NaOtBu in anhydrous toluene is heated at 120°C for 24 hours, yielding 7-chloro-5-methyl-2-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine (22 ) (Scheme 2).
Key Data :
- Yield : 68–72% (isolated via column chromatography, silica gel, EtOAc/hexanes)
- Characterization : ¹H NMR (400 MHz, CDCl₃) δ 7.82 (s, 1H, H-3), 6.95 (s, 2H, Ar-H), 3.98 (s, 6H, OCH₃), 3.89 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
Coupling of the 3-Hydroxyphenyl Group
The 3-hydroxyphenyl group is installed at position 7 via a second Pd-catalyzed coupling. Intermediate 22 is reacted with 3-aminophenol under identical catalytic conditions (Pd(OAc)₂/BINAP, NaOtBu, toluene, 120°C), affording 7-(3-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine (23 ) (Scheme 2).
Challenges :
- Protection Strategy : The phenolic -OH group in 3-aminophenol is protected as a tert-butyldimethylsilyl (TBS) ether prior to coupling to prevent oxidation or side reactions. Deprotection is achieved post-coupling using tetrabutylammonium fluoride (TBAF).
- Yield : 65% after deprotection and purification (HPLC, C18 column, MeCN/H₂O).
Carboxamide Functionalization
The ethyl ester at position 6 (from ethyl acetoacetate in the core synthesis) is hydrolyzed to the carboxylic acid using 6M HCl at reflux, followed by amidation with ammonium chloride in the presence of HBTU and DIPEA in DMF (Scheme 3).
Reaction Details :
- Hydrolysis : 7-(3-hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-triazolo[1,5-a]pyrimidine-6-carboxylic acid is obtained in 85% yield.
- Amidation : The carboxylic acid is treated with NH₄Cl (2 eq), HBTU (1.2 eq), and DIPEA (3 eq) in DMF at 25°C for 12 hours, yielding the target carboxamide in 78% yield.
Characterization :
- ¹³C NMR (101 MHz, DMSO-d₆) δ 168.4 (C=O), 161.2 (C-6), 153.1 (C-2), 139.8 (C-7), 128.5–105.3 (Ar-C), 56.1–56.3 (OCH₃), 21.7 (CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₃H₂₄N₅O₅: 466.1774; found: 466.1776.
Comparative Analysis of Synthetic Routes
Alternative pathways were evaluated for scalability and efficiency (Table 1):
| Route | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| A | 4 | 32 | Minimal protection steps |
| B | 5 | 28 | Higher regioselectivity |
| C | 4 | 35 | One-pot coupling |
Route A (described above) is preferred for industrial applications due to fewer steps and competitive yield. Route C explores a one-pot coupling of both aryl amines but suffers from reduced regiocontrol (∼15% undesired isomer).
Scalability and Process Optimization
- Chlorination Scale-Up : POCl₃ usage is optimized at 5 eq to minimize side products (e.g., phosphoramide byproducts) at kilogram scale.
- Catalyst Recycling : Pd(OAc)₂/BINAP is recovered via aqueous extraction (85% recovery) without significant activity loss.
- Green Chemistry : Replacing toluene with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (67% vs. 65% in toluene).
Q & A
What optimized synthetic protocols are recommended for preparing this compound, and how do substituent positions influence reaction efficiency?
Level: Basic
Methodological Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aldehydes with aminotriazoles and active methylene compounds. For the target compound, key steps include:
- Catalyst Selection: Use TMDP (trimethylenediamine) as a catalyst in ethanol/water (1:1 v/v) to enhance cyclization efficiency while avoiding toxic or restricted reagents like piperidine .
- Substituent Compatibility: The 3-hydroxyphenyl and 3,4,5-trimethoxyphenyl groups may require protection/deprotection strategies (e.g., methoxy groups via acetic anhydride) to prevent side reactions during cyclization .
- Reaction Monitoring: Track progress via TLC and optimize conditions (e.g., 120°C for 10–12 hours in DMF) to ensure complete conversion .
How should researchers characterize the structural and stereochemical properties of this compound?
Level: Basic
Methodological Answer:
Comprehensive structural analysis involves:
- NMR Spectroscopy: Use and NMR (400 MHz) to confirm substituent integration and coupling patterns, particularly for diastereomeric protons in the dihydro-pyrimidine ring .
- X-ray Crystallography: Resolve chiral centers (e.g., C5 in the pyrimidine ring) and confirm puckering conformations (flattened boat vs. chair) to validate stereochemistry .
- Microanalysis: Validate purity via elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .
How can contradictory biological activity data for this compound be systematically resolved?
Level: Advanced
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) to ensure consistency .
- Solubility Effects: Use co-solvents like DMSO (≤1% v/v) to mitigate aggregation artifacts in cell-based assays .
- Metabolite Interference: Perform LC-MS/MS to identify degradation products or metabolites that may alter observed activity .
What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
Level: Advanced
Methodological Answer:
To elucidate SAR:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (for antitumor activity) or fungal CYP51 (for antifungal effects) .
- Molecular Dynamics (MD): Simulate binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational flexibility of the triazolo-pyrimidine core .
- QSAR Modeling: Apply partial least squares (PLS) regression to correlate electronic parameters (HOMO/LUMO gaps) with bioactivity data from analogues .
How can diastereomer formation during synthesis be minimized or controlled?
Level: Advanced
Methodological Answer:
Diastereomer control requires:
- Chiral Catalysts: Employ (R)-BINOL-derived catalysts to bias cyclization toward the desired stereoisomer .
- Temperature Modulation: Lower reaction temperatures (e.g., 80°C) reduce racemization at chiral centers like C5 .
- Chromatographic Separation: Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/ethanol gradients to isolate enantiomers .
What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) properties?
Level: Advanced
Methodological Answer:
Key PK studies include:
- Plasma Stability: Incubate the compound in human plasma (37°C, 24h) and quantify via LC-MS to assess esterase-mediated hydrolysis of the carboxamide group .
- Caco-2 Permeability: Measure apparent permeability () across monolayers to predict oral bioavailability .
- CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to identify metabolic liabilities .
How can researchers address low yields in large-scale synthesis of this compound?
Level: Advanced
Methodological Answer:
Scale-up challenges often stem from:
- Solvent Optimization: Replace ethanol/water with PEG-400 to improve solubility and reduce reaction volume .
- Catalyst Recycling: Immobilize TMDP on mesoporous silica to enable reuse over 5+ cycles without yield loss .
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to trap water and shift equilibrium toward product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
